molecular formula C21H16N2OS B2960867 2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide CAS No. 1820888-20-7

2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide

Cat. No.: B2960867
CAS No.: 1820888-20-7
M. Wt: 344.43
InChI Key: PXKHSLZVMWENEB-UHFFFAOYSA-N
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Description

2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a phenyl group attached to the nitrogen atom and another phenyl group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction conditions often include the use of solvents such as dioxane and catalysts like copper iodide (CuI). The process may involve multiple steps, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction .

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient methods such as microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Comparison with Similar Compounds

2-Phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide can be compared with other benzothiazole derivatives, such as:

    2-Phenylbenzothiazole: This compound has a similar structure but lacks the acetamide group. .

    N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: This compound has a similar structure but with different substituents on the benzothiazole ring. .

The uniqueness of this compound lies in its specific structure, which allows it to interact with different molecular targets and pathways, leading to its diverse biological activities .

Properties

IUPAC Name

2-phenyl-N-(2-phenyl-1,3-benzothiazol-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-19(14-15-8-3-1-4-9-15)22-17-12-7-13-18-20(17)25-21(23-18)16-10-5-2-6-11-16/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKHSLZVMWENEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2SC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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